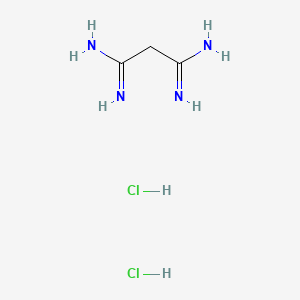
5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
概要
説明
5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by a pyrimidine ring substituted with a methyl group at position 5, a methylsulfanyl group at position 2, and a carboxylic acid group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylsulfanyl)pyrimidine, which is then reacted with ethyl acetate to produce the final product . Another method involves the use of S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol, optimizing factors such as feed ratio, reaction temperature, and reaction time to improve yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a protein kinase inhibitor.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, it binds to the active site of the kinase, preventing phosphorylation of target proteins and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
2-Methylsulfanyl-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester: Contains a hydroxyl group at position 4 instead of a carboxylic acid group.
5-Methyl-2-(methylsulfanyl)-7-oxo-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: A triazolo-pyrimidine derivative with similar functional groups.
Uniqueness
5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
特性
IUPAC Name |
5-methyl-2-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-3-8-7(12-2)9-5(4)6(10)11/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBYRVOXSGPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625336 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669087-35-8 | |
| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)
![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)

![9-Oxabicyclo[6.1.0]non-2-ene](/img/structure/B3385834.png)
![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3385844.png)



